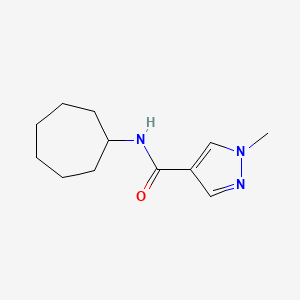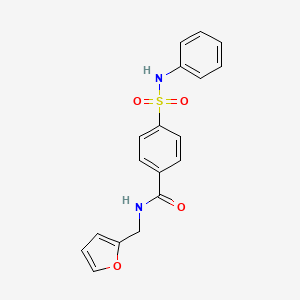
N-(furan-2-ylmethyl)-4-(phenylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-4-(phenylsulfamoyl)benzamide, also known as FSBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. FSBA is a sulfonamide derivative that is commonly used as a labeling reagent for proteins and peptides. It has been shown to be a useful tool for studying protein-protein interactions, protein-ligand interactions, and enzyme kinetics.
Aplicaciones Científicas De Investigación
N-(furan-2-ylmethyl)-4-(phenylsulfamoyl)benzamide has a wide range of scientific research applications. One of the most common uses of this compound is as a labeling reagent for proteins and peptides. This compound can be used to label proteins and peptides with a fluorescent or biotin tag, which allows for their detection and quantification in complex biological samples. This compound has also been used as a cross-linking reagent to study protein-protein interactions and protein-ligand interactions. Additionally, this compound has been used as an inhibitor of enzyme activity and as a substrate for enzymatic assays.
Mecanismo De Acción
The mechanism of action of N-(furan-2-ylmethyl)-4-(phenylsulfamoyl)benzamide is based on its sulfonamide group, which has been shown to react with the amino groups of lysine residues in proteins and peptides. This reaction forms a stable covalent bond between this compound and the lysine residue, which can be used for labeling, cross-linking, or inhibition of enzyme activity. The furan group in this compound has also been shown to be important for its reactivity with proteins and peptides.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. It is generally considered to be a non-toxic reagent that can be used in a wide range of biological systems. However, it is important to note that this compound can react with lysine residues in proteins and peptides, which may affect their biological activity or function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(furan-2-ylmethyl)-4-(phenylsulfamoyl)benzamide is its versatility as a labeling reagent, cross-linking reagent, and enzyme inhibitor. It can be used in a wide range of biological systems and has been shown to be effective in a variety of experimental conditions. However, one of the limitations of this compound is its relatively low reactivity with proteins and peptides compared to other labeling reagents. Additionally, this compound may react with other amino acid residues in proteins and peptides, which can affect their structure and function.
Direcciones Futuras
There are several future directions for the use of N-(furan-2-ylmethyl)-4-(phenylsulfamoyl)benzamide in scientific research. One potential application is in the study of protein-protein interactions in complex biological systems. This compound can be used to cross-link proteins in their native state, which can provide insights into the structure and function of protein complexes. Another potential application is in the development of new enzyme inhibitors. This compound has been shown to be an effective inhibitor of certain enzymes, and further research may identify new targets for this compound-based inhibitors. Finally, this compound may be used in the development of new diagnostic tools for diseases such as cancer, where protein-protein interactions play a critical role in disease progression.
Métodos De Síntesis
The synthesis of N-(furan-2-ylmethyl)-4-(phenylsulfamoyl)benzamide involves the reaction of 2-furanmethanol with p-toluenesulfonyl chloride to form 2-(p-toluenesulfonyloxy)methylfuran. This intermediate is then reacted with 4-aminobenzamide to form this compound. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory techniques.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-4-(phenylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c21-18(19-13-16-7-4-12-24-16)14-8-10-17(11-9-14)25(22,23)20-15-5-2-1-3-6-15/h1-12,20H,13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDIUWGTSZSJOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-fluorophenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7645009.png)
![1-[(3-Methoxyphenyl)methyl]-1-methyl-3-[[2-(methylsulfamoylmethyl)phenyl]methyl]urea](/img/structure/B7645015.png)


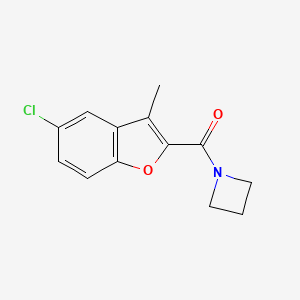
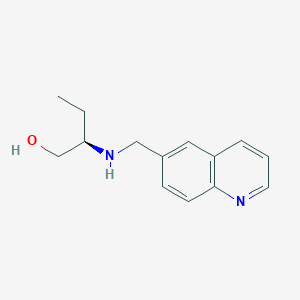
![(2R)-1-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-ol](/img/structure/B7645061.png)
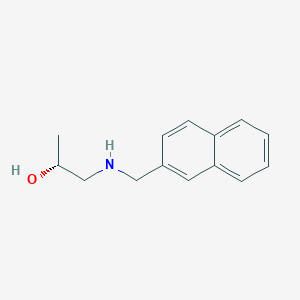
![N-[(1S)-1-(4-fluorophenyl)ethyl]-1-(2-methylphenyl)methanesulfonamide](/img/structure/B7645067.png)
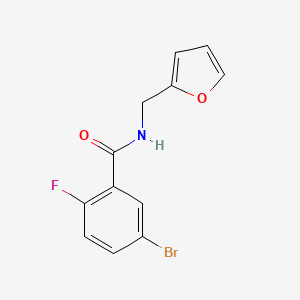
![(2S)-2-[(2-chloro-4-fluorophenyl)methylamino]butan-1-ol](/img/structure/B7645079.png)
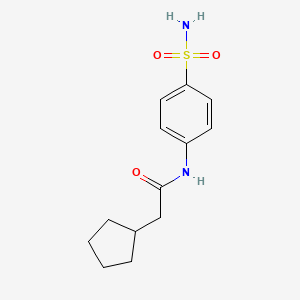
![N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7645102.png)
